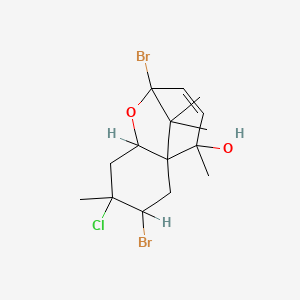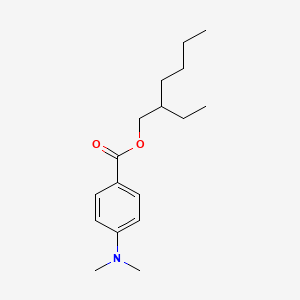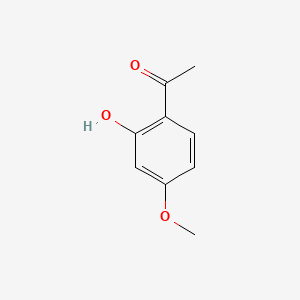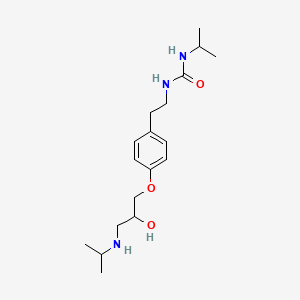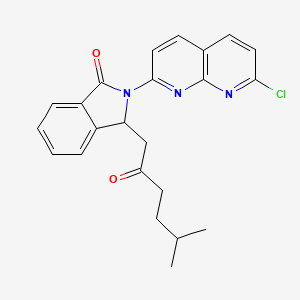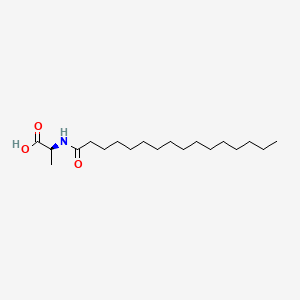
Palmitoyl alanine
概要
説明
Palmitoyl alanine, also known as N-palmitoyl L-alanine, belongs to the class of compounds known as N-acylamides . It is a palmitic acid amide of alanine . It has been used in the development of organogels for sustained drug delivery .
Synthesis Analysis
The synthesis of N-palmitoyl L-alanine derived organogels has been reported . Twelve different organogels were developed and evaluated in terms of morphology, thermal properties, and in vivo performance .Molecular Structure Analysis
The molecular formula of N-palmitoyl alanine is C19H37NO3 . Its exact mass is 327.277344 .Chemical Reactions Analysis
Palmitoylation is a widespread lipid modification in which one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of N-palmitoyl alanine include a density of 1.0±0.1 g/cm3, a boiling point of 498.4±28.0 °C at 760 mmHg, and a flash point of 255.2±24.0 °C . It also has a molar refractivity of 95.2±0.3 cm3, a polar surface area of 66 Å2, and a logP of 5.37 .科学的研究の応用
Organogel Formation for Injectable Oils
N-palmitoyl L-alanine derivatives have been studied for their ability to form organogels in injectable oils. These organogels can be used as parenteral implants for drug delivery, offering a controlled release of medication over time. The gelation power of these compounds has been evaluated, showing that certain derivatives can effectively gelate at higher transition temperatures, making them more suitable for this application .
Drug Delivery Systems
The potential of N-palmitoyl L-alanine derivatives in drug delivery systems has been explored, particularly for the treatment of emesis. Studies have developed and assessed organogels derived from these compounds in terms of their morphology, thermal properties, and in vivo performance. The selected formulas are capable of forming in situ gels upon subcutaneous injection in rats, indicating their biocompatibility and effectiveness as a drug delivery medium .
Biocompatibility Assessment
The biocompatibility of N-palmitoyl L-alanine derivatives is crucial for their application in medical treatments. Histopathological examinations have been conducted over a period to monitor the compatibility of these compounds when used as part of in situ gels or implants within biological systems .
作用機序
Target of Action
Palmitoyl alanine, also known as (S)-2-Palmitamidopropanoic acid, is a type of lipid modification that specifically targets cysteine residues within many eukaryotic proteins . This process is known as protein S-palmitoylation . The primary targets of Palmitoyl alanine are the cysteine residues of these proteins .
Mode of Action
The interaction of Palmitoyl alanine with its targets involves the addition and removal of palmitate, a type of fatty acid . This process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs) . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Biochemical Pathways
The biochemical pathways affected by Palmitoyl alanine involve a variety of biological processes. The attachment and removal of palmitate significantly regulate protein function . For instance, the localization of many immune molecules to the cellular membrane is required for the proper activation of innate and adaptive immune signaling . Palmitoylation plays a crucial role in partitioning immune signaling proteins to the membrane as well as to lipid rafts .
Pharmacokinetics
It is known that the process of protein s-palmitoylation, which palmitoyl alanine is involved in, is a reversible process . This suggests that the compound can be added and removed from proteins, potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of Palmitoyl alanine’s action are significant. By altering the membrane affinity of substrate proteins, Palmitoyl alanine can change their subcellular localization, stability, and protein-protein interactions . This can significantly regulate protein function in a variety of biological processes .
Action Environment
The action, efficacy, and stability of Palmitoyl alanine can be influenced by various environmental factors. For instance, fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases, such as sensory incompetence or over-response to pathogens . This suggests that the environment within the human body, including the presence of disease, can impact the action of Palmitoyl alanine.
将来の方向性
特性
IUPAC Name |
(2S)-2-(hexadecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBFOSKZAWRBJI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204807 | |
| Record name | Palmitoyl alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyl alanine | |
CAS RN |
56255-31-3 | |
| Record name | Palmitoyl alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056255313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68HNC9TLVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

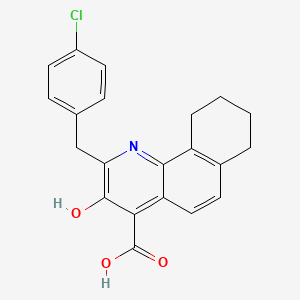

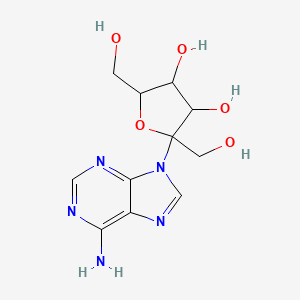
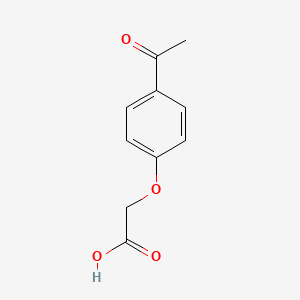
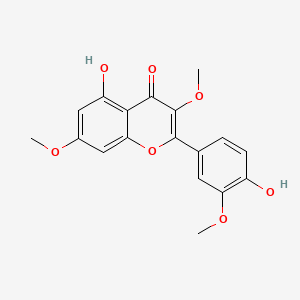
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)
